molecular formula C46H58N4O6 B048423 Hematoporphyrin dicyclohexanyl ether CAS No. 119052-80-1

Hematoporphyrin dicyclohexanyl ether

Cat. No.: B048423
CAS No.: 119052-80-1
M. Wt: 763 g/mol
InChI Key: LVZULZLQHJGCMG-UHFFFAOYSA-N
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Description

Hematoporphyrin dicyclohexanyl ether is a derivative of hematoporphyrin, a porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This compound is particularly noted for its applications in photodynamic therapy (PDT), a treatment that uses light-sensitive compounds to destroy cancer cells.

Preparation Methods

The synthesis of hematoporphyrin dicyclohexanyl ether involves the reaction of hematoporphyrin with dicyclohexyl ether under specific conditions. The process typically includes:

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Hematoporphyrin dicyclohexanyl ether undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions vary depending on the specific conditions and reagents used.

Scientific Research Applications

Hematoporphyrin dicyclohexanyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hematoporphyrin dicyclohexanyl ether in photodynamic therapy involves several steps:

The molecular targets include cellular membranes, proteins, and nucleic acids, and the pathways involved are primarily those related to oxidative stress and apoptosis.

Comparison with Similar Compounds

Hematoporphyrin dicyclohexanyl ether can be compared with other porphyrin derivatives such as:

This compound is unique due to its specific ether linkage, which influences its photophysical properties and cellular uptake .

Properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(1-cyclohexyloxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H58N4O6/c1-25-33(17-19-43(51)52)39-24-40-34(18-20-44(53)54)26(2)36(48-40)22-41-46(30(6)56-32-15-11-8-12-16-32)28(4)38(50-41)23-42-45(27(3)37(49-42)21-35(25)47-39)29(5)55-31-13-9-7-10-14-31/h21-24,29-32,49-50H,7-20H2,1-6H3,(H,51,52)(H,53,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZULZLQHJGCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC6CCCCC6)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC7CCCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119052-80-1
Record name Hematoporphyrin dicyclohexanyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119052801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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